2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18325681
InChI: InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18325681

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid -

Specification

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Standard InChI Key DIQXXEMZNWFONG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC=CO2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 2-position with a furan ring (a five-membered oxygen-containing aromatic ring) and at the 5-position with a methyl group. The 4-position is occupied by a carboxylic acid group, which confers acidity and hydrogen-bonding capacity . The SMILES notation, CC1=C(N=C(O1)C2=CC=CO2)C(=O)O, succinctly captures this arrangement .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solvents (DMF, DMSO)
pKa (Carboxylic Acid)Estimated ∼2.5–3.5

The compound’s solubility profile is inferred from analogous isoxazole-carboxylic acids, which exhibit limited solubility in water but dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid is documented, a patent describing the preparation of 5-methylisoxazole-4-carboxylic acid derivatives offers a plausible pathway . The general approach involves:

  • Condensation of Ethylacetoacetate: Reaction with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester .

  • Cyclization with Hydroxylamine: Treatment with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C yields ethyl-5-methylisoxazole-4-carboxylate .

  • Acid Hydrolysis: Conversion of the ester to the free carboxylic acid using strong acids like HCl or H₂SO₄ .

  • Functionalization: Introduction of the furan moiety via cross-coupling reactions, though this step requires further optimization for the target compound .

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature Control: Maintaining subambient temperatures (−10°C to 0°C) during cyclization minimizes side reactions .

  • Catalyst Selection: Sodium acetate facilitates the cyclization step, while thionyl chloride efficiently converts the acid to acyl chlorides for subsequent derivatization .

  • Solvent Choice: Toluene or chlorinated solvents are preferred for their inertness and ability to dissolve intermediate species .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s carboxylic acid group enables its use as a building block for amides, esters, and metal-organic frameworks. For example, coupling with amines via acyl chloride intermediates could yield bioactive analogs, as demonstrated in the synthesis of Leflunomide (an antirheumatic drug) .

Biological Activity

Although direct studies on 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid are lacking, structurally related isoxazole derivatives exhibit:

  • Antimicrobial Effects: Pyrolidine-isoxazole hybrids show activity against Gram-positive bacteria and fungi .

  • Anticancer Potential: Isoxazole-carboxylic acids inhibit kinase pathways involved in tumor proliferation .

Table 2: Comparative Bioactivity of Isoxazole Derivatives

CompoundActivityReference
5-Methylisoxazole-4-carboxylic acidPharmaceutical impurity (PAI)
L-741,742 hydrochlorideDopamine D4 receptor antagonist
LeflunomideDHODH inhibitor (antirheumatic)

Future Directions

Research Opportunities

  • Synthetic Methodology: Developing one-pot syntheses or catalytic asymmetric routes could enhance efficiency.

  • Biological Screening: Testing against antimicrobial and anticancer targets may reveal novel therapeutic applications.

Industrial Relevance

The compound’s structural features position it as a candidate for drug discovery programs focused on kinase inhibitors or anti-infective agents. Collaboration between academic and industrial laboratories could accelerate its development.

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